7 beta-Hydroxy Cholesterol is an oxysterol, a derivative of cholesterol, characterized by the presence of hydroxyl groups at the 3 and 7 positions of its steroid structure. This compound plays a significant role in various biological processes and is primarily found in low-density lipoprotein, where it contributes to cellular signaling and metabolism. The chemical formula for 7 beta-Hydroxy Cholesterol is with a molecular weight of approximately 402.65 g/mol. It is classified under organic compounds, specifically within the categories of lipids and steroids, and is recognized as a secondary alcohol due to the presence of hydroxyl groups .
7 beta-Hydroxy Cholesterol can be synthesized through both enzymatic and non-enzymatic oxidation of cholesterol. The enzymatic pathway typically involves cytochrome P450 enzymes, which facilitate the hydroxylation process. Notably, the enzyme cholesterol 7 alpha-hydroxylase (CYP7A1) catalyzes the initial step in bile acid synthesis from cholesterol, producing 7 alpha-hydroxycholesterol, which can subsequently be converted into other hydroxylated derivatives .
The synthesis can be achieved using various methods:
The molecular structure of 7 beta-Hydroxy Cholesterol features a steroid backbone with two hydroxyl groups located at positions 3 and 7. This configuration is crucial for its biological activity and interactions with cellular receptors.
7 beta-Hydroxy Cholesterol undergoes various chemical reactions that are significant in biological contexts:
The reactions involving 7 beta-Hydroxy Cholesterol often require specific conditions such as pH control and temperature regulation to ensure optimal enzymatic activity or chemical reactivity. Analytical techniques such as liquid chromatography-mass spectrometry are commonly employed to monitor these reactions .
The mechanism of action for 7 beta-Hydroxy Cholesterol involves its interaction with various receptors and signaling pathways within cells. It acts as a signaling molecule that can influence lipid metabolism, inflammation, and apoptosis:
Research indicates that increased plasma levels of 7 beta-Hydroxy Cholesterol correlate positively with mortality rates in coronary heart disease, emphasizing its potential role as a biomarker for cardiovascular risk .
7 beta-Hydroxy Cholesterol has several applications in research and clinical settings:
7β-Hydroxycholesterol (7β-OHC) arises through two primary mechanisms: enzymatic catalysis and non-enzymatic autoxidation. In the enzymatic pathway, cholesterol undergoes oxidation primarily via the enzyme 11β-hydroxysteroid dehydrogenase type 1 (HSD11B1), which reduces 7-ketocholesterol (7-KC) to 7β-OHC. This reaction is NADPH-dependent and occurs in liver microsomes and extrahepatic tissues [3] [8]. By contrast, non-enzymatic oxidation involves free radical-mediated attacks on cholesterol’s C7 position. Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) or peroxyl radicals (ROO•), abstract a hydrogen atom from cholesterol, forming a carbon-centered radical that reacts with molecular oxygen to form 7-hydroperoxides. These decompose into 7β-OHC and its isomer 7α-hydroxycholesterol (7α-OHC) [2] [7]. The non-enzymatic route dominates in pathological conditions like atherosclerosis, where oxidized low-density lipoprotein (LDL) accumulates 7β-OHC as a major oxysterol component [7].
Table 1: Biosynthetic Pathways of 7β-Hydroxycholesterol
| Pathway Type | Key Reactants/Enzymes | Products | Primary Sites |
|---|---|---|---|
| Enzymatic | 7-Ketocholesterol, HSD11B1, NADPH | 7β-OHC | Liver, adrenal glands, adipose tissue |
| Non-enzymatic | Cholesterol, ROS (•OH, ROO•), Fe²⁺/Cu²⁺ | 7β-OHC + 7α-OHC | Vascular endothelium, oxidized LDL |
The structural distinction between enzymatic and non-enzymatic products lies in stereochemistry: enzymatic reduction yields exclusively the β-epimer, while autoxidation produces both α- and β-epimers. Additionally, 7β-OHC’s molecular conformation (equatorial OH group) enhances its stability in membranes compared to 7α-OHC (axial OH) [7].
7β-OHC and 7-ketocholesterol (7-KC) engage in a bidirectional redox equilibrium in vivo, mediated by HSD11B1. This enzyme catalyzes the reduction of 7-KC to 7β-OHC using NADPH as a cofactor. Conversely, under oxidative stress, 7β-OHC is oxidized back to 7-KC via dehydrogenases [3] [8]. Human studies with deuterium-labeled oxysterols confirm rapid interconversion: intravenous infusion of d7-7β-OHC labeled 7-KC within hours, with elimination half-lives of 1.9 hours (7β-OHC) and 1.5 hours (7-KC) [3] [8]. This interconversion complicates biomarker interpretation, as plasma 7β-OHC levels reflect both enzymatic activity and oxidative stress intensity. The equilibrium is tissue-specific; hepatic and adipose tissues favor reduction (7-KC → 7β-OHC), while inflamed vascular endothelium favors oxidation (7β-OHC → 7-KC) due to ROS abundance [8].
ROS act as master regulators of 7β-OHC generation through three mechanisms:
In diseases like atherosclerosis, ROS from macrophage inflammation create a feedforward loop: oxidized LDL delivers 7β-OHC to arterial walls, inducing endothelial apoptosis and further ROS release [7]. Similarly, in Smith-Lemli-Opitz syndrome (SLOS), defective cholesterol synthesis elevates 7-dehydrocholesterol (7-DHC), which is 200× more susceptible to ROS than cholesterol, yielding 7β-OHC as a cytotoxic metabolite [2].
Brain: 7β-OHC metabolism involves astrocyte-specific CYP7B1, which hydroxylates its side chain to 7α,25-dihydroxycholesterol or 7α,27-dihydroxycholesterol. These metabolites activate the GPCR EBI2, directing neuronal migration and immune responses. Unmetabolized 7β-OHC accumulates in Alzheimer’s disease, inducing neuronal ROS and amyloid-β aggregation [6] [9].
Vascular System: Endothelial cells lack robust detoxifying enzymes (e.g., CYP7A1). Here, 7β-OHC promotes monocyte adhesion via NF-κB-mediated VCAM-1 upregulation and induces endoplasmic reticulum stress, culminating in apoptosis. Macrophages metabolize 7β-OHC via CYP27A1 to 7β-hydroxycholestenoic acid, which is exported to the liver [3] [7].
Liver: Hepatocytes efficiently metabolize 7β-OHC via three routes:
Table 2: Tissue-Specific Metabolism of 7β-Hydroxycholesterol
| Tissue | Key Metabolizing Enzymes | Major Metabolites | Biological Impact |
|---|---|---|---|
| Brain | CYP7B1, CYP27A1 | 7α,25-Dihydroxycholesterol | Neuronal migration, microglial activation |
| Vascular Endothelium | None (passive uptake) | None (accumulates) | Endothelial dysfunction, monocyte adhesion |
| Liver | CYP7A1, CYP27A1, SULT2B1b | Bile acids, sulfated oxysterols | Bile acid synthesis, detoxification |
Hepatic regulation is bile acid-dependent: High bile acid flux suppresses CYP7A1, increasing 7β-OHC pools. Conversely, cholestyramine (bile acid sequestrant) upregulates CYP7A1, enhancing 7β-OHC clearance [5].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2